Stereochemical Configuration Drives FGFR Inhibitor Synthetic Utility: (7S,8aR) Dihydrochloride vs. (7R,8aR) Diastereomer
The (7S,8aR) stereochemical configuration of the target compound is explicitly specified in the synthetic route disclosed in US 2021/0106588 A1 (Example synthesis), where it reacts as a nucleophile in an SₙAr reaction with tert-butyl 5-(2,3-dimethylphenyl)-3-(6-fluoropyridin-3-yl)-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate in the presence of DIPEA in DMSO/CH₂Cl₂ over 21 hours to yield the FGFR-active (7S,8aR)-2-substituted product [1]. The (7R,8aR) diastereomer (CAS 1594066-65-5) is not cited or exemplified in this patent family, indicating that the C7 (S)-configuration is critical for productive coupling and/or downstream FGFR inhibitory activity . In the broader pyrrolo[1,2-a]pyrazine series, stereochemical inversion at C7 has been shown to alter 5-HT₁A receptor affinity profiles, demonstrating the pharmacological consequence of this chiral center [2].
| Evidence Dimension | Patent-cited synthetic utility for FGFR inhibitor programs |
|---|---|
| Target Compound Data | Explicitly named as reactant in US 2021/0106588 A1; yields FGFR-active product after 21 h coupling (DIPEA, DMSO/CH₂Cl₂, rt) [1] |
| Comparator Or Baseline | (7R,8aR) diastereomer (CAS 1594066-65-5): not cited in US 2021/0106588 A1 or FGFR patent family; no FGFR coupling data available |
| Quantified Difference | Qualitative: (7S,8aR) is patent-validated for FGFR inhibitor synthesis; (7R,8aR) has zero demonstrated FGFR synthetic utility |
| Conditions | SₙAr coupling: DIPEA (3 equiv), DMSO/CH₂Cl₂, 21 h, room temperature; FGFR enzyme inhibition assay context (patent family) |
Why This Matters
For FGFR inhibitor programs referencing Incyte's patent family (US 2021/0106588, US 10,259,189, US 10,632,126), procurement of the (7S,8aR) dihydrochloride is non-negotiable; the (7R,8aR) diastereomer lacks any demonstrated synthetic or biological validation in this context.
- [1] MolAid. (2025). Reaction Information for (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride: Coupling with pyrazolo[4,3-b]pyridine intermediate (Patent US 2021/0106588 A1). Retrieved from https://www.molaid.com/MS_22650323 View Source
- [2] Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist. (2003). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov View Source
